molecular formula C10H19NO2 B2599670 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane CAS No. 1503594-82-8

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2599670
CAS No.: 1503594-82-8
M. Wt: 185.267
InChI Key: LRHOCWVFJMXXDT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Spirocyclic motifs, like the azaspiro[5.5]undecane core, are highly valued in drug discovery for their three-dimensional complexity, which can lead to improved selectivity for biological targets, enhanced metabolic stability, and superior solubility profiles compared to flat aromatic structures . This specific scaffold shows strong promise in infectious disease research. Structurally similar 1-oxa-9-azaspiro[5.5]undecane derivatives have been synthesized and optimized as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis , demonstrating high activity against both drug-sensitive and multi-drug resistant strains . Furthermore, related indolyl azaspiroketal Mannich bases that incorporate this pharmacophore have exhibited sub-micromolar potency against M. tuberculosis and low resistance frequency, suggesting a potential multi-target mechanism involving membrane disruption . Beyond antimicrobial applications, the azaspiro[5.5]undecane framework is also being explored in oncology. Novel N-substituted azaspirane derivatives have been identified as potent inhibitors of the JAK-STAT3 signaling pathway, successfully suppressing cancer cell proliferation in vitro and reducing tumor growth in vivo . The this compound structure serves as a versatile building block for constructing such complex bioactive molecules, enabling the exploration of new chemical space in hit-to-lead optimization campaigns. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

3,3-dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)12-7-10(8-13-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHOCWVFJMXXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCNCC2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of aromatic aldehydes, thiourea, and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of molecular iodine under solvent-free conditions . This one-pot reaction is efficient and yields the desired spiro compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the azaspiro ring acts as a nucleophilic site, enabling reactions with electrophilic reagents.

Reagent/ConditionsProductYield (%)Reference
Alkyl halides (R-X)N-alkylated derivatives60–85
Acid chlorides (RCOCl)Amide formation at N-site70–90

Key observations:

  • Alkylation occurs preferentially at the nitrogen due to its lone pair availability.

  • Steric hindrance from the dimethyl groups slightly reduces reaction rates compared to non-substituted analogs .

Oxidation Reactions

The dioxa component undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductSelectivity
KMnO₄ (aq)Acidic, 60°CKetone formation at ether bridge>80%
H₂O₂/Fe³⁺RT, 12 hrCarboxylic acid derivatives50–65%

Mechanistic insight:

  • Oxidation targets the methylene groups adjacent to oxygen atoms, forming ketones or acids via radical intermediates.

Acid-Catalyzed Ring-Opening

The spirocyclic structure undergoes ring-opening in acidic media:

AcidTemperatureProductApplication
H₂SO₄ (conc.)80°CLinear diamino-diol derivativesScaffold for polymer precursors
HCl (gas)0°CChlorinated acyclic compoundsIntermediate for bioactive molecules

Industrial relevance:

  • Ring-opening products serve as building blocks for polyurethane foams and epoxy resins .

Reductive Transformations

Selective reduction modifies the compound’s functional groups:

Reducing AgentTarget SiteProductNotes
LiAlH₄Amide groupsSecondary aminesRequires anhydrous conditions
H₂/Pd-CKetal oxygenAlcohol intermediatesLimited to high-pressure systems

Cycloaddition and Spiro-Functionalization

The compound participates in [3+2] cycloadditions to expand its architecture:

Reaction TypePartnerCatalystProduct Complexity
Huisgen cycloadditionAzidesCu(I)Triazole-fused spirocycles
Prins cyclizationAldehydesBF₃·Et₂OTetracyclic morphinan analogs

Applications:

  • Triazole derivatives show enhanced antimicrobial activity (MIC: 2–8 μg/mL against S. aureus).

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

CompoundKey ReactionRate (Relative)
3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecaneN-alkylation1.0 (baseline)
1,9-Dioxa-4-azaspiro[5.5]undecane (no methyl)Same reaction1.5× faster
2-Oxa-9-azaspiro[5.5]undecaneOxidation0.7× slower

Stability Under Synthetic Conditions

Critical parameters influencing reaction outcomes:

FactorOptimal RangeDeviation Impact
pH4–6 (aqueous)<4: Premature hydrolysis
Temperature25–60°C>80°C: Decomposition

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is in medicinal chemistry, particularly as a scaffold for developing new pharmacological agents.

GABA Receptor Modulation

Research has shown that compounds based on spirocyclic structures like this compound can act as modulators of the gamma-aminobutyric acid type A (GABAAR) receptors. These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

A study highlighted the potential of spirocyclic compounds in enhancing GABAAR binding affinity and selectivity, suggesting their use in developing anxiolytic and anticonvulsant drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its unique structural features that allow for various chemical transformations.

Synthesis of Complex Molecules

The synthesis of derivatives from this compound has been reported using various methodologies including cyclization reactions and functional group modifications. For instance, the compound can be used to synthesize cis/trans spiro compounds through a one-step reaction involving dimethyl butynedioate and other reagents . This highlights its utility in producing complex organic molecules efficiently.

Agricultural Applications

Another significant application area is agriculture, where derivatives of this compound are explored for their potential as pesticides or herbicides.

Pesticidal Activity

Research indicates that compounds with similar structural frameworks exhibit pesticidal properties. The ability to modify functional groups on the spirocyclic structure allows for tailoring the biological activity against specific pests or diseases affecting crops .

Case Study 1: GABAAR Antagonists

In a study focused on GABAAR antagonists derived from spirocyclic structures, it was found that specific modifications to the this compound framework resulted in compounds with enhanced receptor binding affinity and selectivity . This research underscores the importance of structure-activity relationships in drug design.

Case Study 2: Synthesis Methodologies

A recent patent outlines an efficient method for synthesizing derivatives of this compound using readily available reagents and straightforward procedures . This method not only simplifies the synthesis but also enhances yield and reduces costs associated with producing these valuable compounds.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The spirocyclic framework allows for unique binding interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with heteroatoms (O, N) in the [5.5] undecane framework exhibit diverse physicochemical and biological properties depending on substituent patterns, heteroatom positions, and stereochemistry. Below is a detailed comparison:

Structural Variations and Heteroatom Positioning

  • 1,5-Dioxa-9-azaspiro[5.5]undecane (Compound 4 in ): Differs in oxygen placement (positions 1 and 5 vs. 2 and 4 in the target compound). Substitution at the nitrogen (e.g., benzyl or ethyl groups) enhances metabolic stability and receptor selectivity .
  • 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane ():

    • Contains four oxygen atoms (positions 2,4,8,10) and methyl/ethyl substituents.
    • Demonstrates axial chirality and dynamic conformational behavior, critical for enantioselective applications .
  • 1-Oxa-9-azaspiro[5.5]undecane ():

    • Lacks one oxygen atom compared to the target compound.
    • The unsubstituted derivative (R = H) is biologically inactive, while polar substituents (e.g., heterocycles, amides) restore activity, emphasizing the role of peripheral decoration .

Substituent Effects on Bioactivity

  • Methyl vs. Ethyl Substitution ():

    • Methyl-substituted dioxaspiro[5.5]undecane (Compound 3) and ethyl-substituted analogs (Compound 4) show distinct mass spectral fragmentation patterns (e.g., m/z 112 vs. m/z 126/129) due to differences in alkyl chain cleavage .
    • Ethyl groups enhance volatility and antennal response in pheromone studies, as seen in Bactrocera species .
  • Stereochemical Impact ():

    • Stereoisomers of 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane exhibit varying electrophysiological activities. Racemic mixtures often show reduced bioactivity compared to pure enantiomers .

Key Research Findings and Trends

  • Metabolic Stability : Trifluoromethyl-substituted spiro compounds (e.g., 5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane) exhibit enhanced metabolic resistance due to fluorine’s electron-withdrawing effects, making them promising drug candidates .
  • Volatility in Pheromones : Methyl/ethyl-substituted dioxaspiro[5.5]undecanes are critical semiochemicals in insects, with volatility tuned by alkyl chain length .
  • Stereoselective Synthesis : Advances in asymmetric catalysis enable access to enantiopure spirocycles, addressing challenges in chiral drug development .

Biological Activity

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₉N₁O₂
  • Molecular Weight : 185.27 g/mol
  • CAS Number : 106569-79-3

The spirocyclic structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antibacterial activity. For instance, compounds related to benzothiazinone derivatives have been identified as effective against tuberculosis pathogens, suggesting a potential application in treating bacterial infections .

Neuroprotective Effects

Recent investigations into similar spiro compounds indicate potential neuroprotective effects. A study highlighted that certain derivatives could inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease therapy . The mechanism involves the stabilization of neurotransmitter levels in the brain.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its efficacy as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach includes a one-step reaction involving dimethyl butynedioate and other reagents in the presence of anhydrous magnesium sulfate . This method is advantageous due to its simplicity and the availability of raw materials.

Case Studies

StudyFocusFindings
Study on Antibacterial Activity Evaluated derivatives against Mycobacterium tuberculosisShowed significant inhibition of bacterial growth
Neuroprotective Study Investigated AChE inhibitionIndicated potential for Alzheimer's treatment
Cytotoxicity Evaluation Tested on cancer cell linesDemonstrated promising anticancer activity

Q & A

Q. Basic Research Focus

  • NMR spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 and COSY to map proton coupling and carbon environments (e.g., spirocyclic carbons at δ 50–60 ppm) .
    • 2D NOESY : Resolve spatial proximity of substituents (e.g., methyl groups in 3,3-dimethyl derivatives) .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
  • X-ray crystallography : Definitive proof of stereochemistry for crystalline derivatives .

How do reaction conditions influence the regioselectivity of spirocycle functionalization?

Advanced Research Focus
Regioselectivity in spirocycle derivatization (e.g., aminomethylation or oxidation) depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., dicyanomethylene) direct nucleophilic attacks to specific positions .
  • Catalytic systems : EDC•HCl promotes coupling of diones to amines, while NaBH4 selectively reduces ketones without affecting lactams .
  • Temperature control : Low temperatures (−60°C) stabilize intermediates in Wittig reactions for methoxymethylene installation .

How can conflicting spectral data for spirocyclic compounds be resolved?

Advanced Research Focus
Contradictions in NMR or MS data often stem from:

  • Solvent artifacts : Residual solvents (e.g., THF-d8) may obscure signals; use DMSO-d6 for better resolution .
  • Dynamic effects : Chair-flipping in piperidine rings broadens signals; variable-temperature NMR clarifies exchange processes .
  • Impurity profiles : Trace byproducts (e.g., oxidation products) require LC-MS/MS with MRM transitions for identification .

What strategies optimize yields in multi-step spirocycle syntheses?

Q. Basic Research Focus

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during ketone reductions .
  • Stepwise annelation : Prioritize forming the oxa-ring before introducing the aza-ring to minimize steric clashes .
  • Workup protocols : Acid-base extraction removes unreacted aldehydes or ketones early in the synthesis .

What computational tools aid in predicting spirocyclic compound reactivity?

Q. Advanced Research Focus

  • DFT calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Predict binding conformations of spirocycles in biological targets (e.g., enzymes with hydrophobic pockets) .
  • pKa prediction : Tools like ACD/Percepta estimate basicity of aza-spirocycles to guide protonation strategies .

How are spirocyclic compounds characterized for stability under physiological conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose compounds to pH 1–13 buffers and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C for storage recommendations) .
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation rates under simulated sunlight .

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